molecular formula C10H5BrF3N B182219 8-Bromo-2-(trifluoromethyl)quinoline CAS No. 176722-63-7

8-Bromo-2-(trifluoromethyl)quinoline

Cat. No. B182219
M. Wt: 276.05 g/mol
InChI Key: OSWXDIFARUFKTR-UHFFFAOYSA-N
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Description

8-Bromo-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 8-Bromo-2-(trifluoromethyl)quinoline and similar compounds has been reported in various studies . For instance, one method involves the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA), which yields 2-trifluoromethyl quinolines in moderate to excellent yields .


Molecular Structure Analysis

The InChI code for 8-Bromo-2-(trifluoromethyl)quinoline is 1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H . The InChI key is OSWXDIFARUFKTR-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Bromo-2-(trifluoromethyl)quinoline are not detailed in the search results, quinolones, a class of compounds to which it belongs, are known to interact with bacterial type II DNA topoisomerases .


Physical And Chemical Properties Analysis

8-Bromo-2-(trifluoromethyl)quinoline is a solid at room temperature . The storage temperature is recommended to be at room temperature, in a sealed and dry environment .

Scientific Research Applications

Relay Propagation of Crowding

Research conducted by Schlosser et al. (2006) explored the unique steric effects of the trifluoromethyl group in compounds like 8-Bromo-2-(trifluoromethyl)quinoline. They discovered that this group could act both as an emitter and transmitter of steric pressure, influencing how these compounds react under different conditions, particularly in the context of metalation reactions (Schlosser et al., 2006).

Synthesis and Application of Derivatives

Lefebvre, Marull, and Schlosser (2003) investigated the synthesis of 4-(trifluoromethyl)quinoline derivatives from 8-Bromo-2-(trifluoromethyl)quinoline. They developed methods to synthesize various quinoline derivatives, demonstrating the versatility of this compound in synthetic organic chemistry (Lefebvre, Marull, & Schlosser, 2003).

Structural Elaboration

Marull and Schlosser (2003) also conducted research on the structural elaboration of 2-(trifluoromethyl)quinolinones, which are derived from 8-Bromo-2-(trifluoromethyl)quinoline. They found that these quinolinones could be efficiently transformed into various functionalized products, highlighting the compound's utility in the development of complex organic molecules (Marull & Schlosser, 2003).

Corrosion Inhibition

A study by Tazouti et al. (2021) explored the use of 8-(n-bromo-R-alkoxy)quinoline derivatives, which include 8-Bromo-2-(trifluoromethyl)quinoline, in the inhibition of mild steel corrosion. This research demonstrates the potential of these compounds in industrial applications, particularly in protecting metals from corrosive environments (Tazouti et al., 2021).

Photophysics and Biomolecular Binding

Bonacorso et al. (2018) investigated the synthesis and photophysical properties of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, highlighting the potential use of these compounds in photophysical studies and their interactions with biological molecules (Bonacorso et al., 2018).

Coordination Chemistry

Research by Son, Pudenz, and Hoefelmeyer (2010) on the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, derived from 8-Bromo-2-(trifluoromethyl)quinoline, showed its reactivity in forming coordination complexes with various metals. This study adds to the understanding of the compound's role in coordination chemistry and potential applications in catalysis (Son, Pudenz, & Hoefelmeyer, 2010).

Catalysis in Organic Synthesis

The work by Scrivanti et al. (2009) highlights the use of 8-(di-tert-butylphosphinooxy)quinoline, related to 8-Bromo-2-(trifluoromethyl)quinoline, as a catalyst in the Suzuki–Miyaura reaction, showcasing the compound's role in facilitating important organic synthesis reactions (Scrivanti et al., 2009).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 8-Bromo-2-(trifluoromethyl)quinoline are not detailed in the search results, research into quinolones and similar compounds continues to be an active area of study . This includes the development of new drugs that display improved activity against resistant strains .

properties

IUPAC Name

8-bromo-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWXDIFARUFKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571524
Record name 8-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-(trifluoromethyl)quinoline

CAS RN

176722-63-7
Record name 8-Bromo-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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